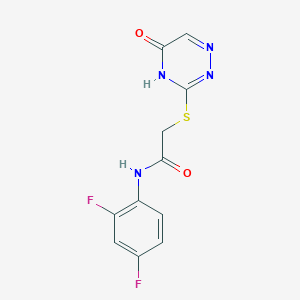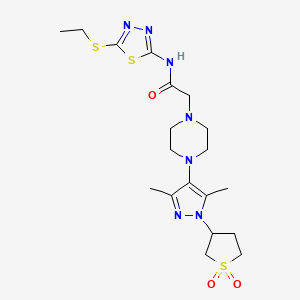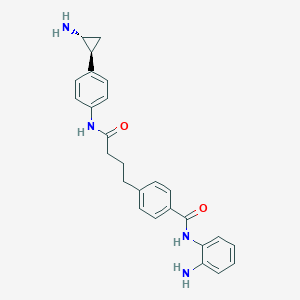
Corin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Corin ist eine Typ-II-Transmembran-Serinprotease, die eine entscheidende Rolle im Herz-Kreislauf-System spielt. Sie ist hauptsächlich für ihre Funktion bei der Umwandlung von Pro-Atrial-Natriuretischem Peptid in seine aktive Form, dem Atrial-Natriuretischen Peptid, bekannt. Diese Umwandlung ist für die Regulierung des Blutvolumens und -drucks unerlässlich. This compound ist auch an der Verarbeitung von Pro-Brain-Type Natriuretic Peptide beteiligt .
Herstellungsmethoden
This compound kann durch rekombinante DNA-Technologie synthetisiert werden. Das Gen, das für this compound kodiert, wird in einen Expressionsvektor eingefügt, der dann in eine Wirtszelle, wie z. B. Escherichia coli oder Säugetierzellen, eingeführt wird. Die Wirtszellen werden unter bestimmten Bedingungen kultiviert, um das this compound-Protein zu exprimieren, das dann mit Techniken wie der Affinitätschromatographie gereinigt wird .
Vorbereitungsmethoden
Corin can be synthesized through recombinant DNA technology. The gene encoding this compound is inserted into an expression vector, which is then introduced into a host cell, such as Escherichia coli or mammalian cells. The host cells are cultured under specific conditions to express the this compound protein, which is then purified using techniques such as affinity chromatography .
Analyse Chemischer Reaktionen
Corin durchläuft verschiedene Arten von chemischen Reaktionen, die hauptsächlich proteolytische Spaltung beinhalten. Es spaltet Pro-Atrial-Natriuretisches Peptid und Pro-Brain-Type Natriuretic Peptide, um ihre aktiven Formen zu produzieren. Die Spaltung wird durch spezifische Aminosäuresequenzen ermöglicht und erfolgt unter physiologischen Bedingungen. Häufig verwendete Reagenzien in diesen Reaktionen sind verschiedene Proteaseinhibitoren, um die Aktivität des Enzyms zu untersuchen .
Wissenschaftliche Forschungsanwendungen
This compound hat bedeutende Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Herz-Kreislauf-Biologie und -Medizin. Es wird auf seine Rolle bei der Regulierung von Blutdruck und -volumen untersucht, und seine Dysfunktion wird mit Erkrankungen wie Bluthochdruck, Herzinsuffizienz und Präeklampsie in Verbindung gebracht. This compound wird auch für seine potenziellen therapeutischen Anwendungen untersucht, einschließlich der Entwicklung von Medikamenten, die seine Aktivität modulieren können, um Herz-Kreislauf-Erkrankungen zu behandeln .
Wirkmechanismus
This compound übt seine Wirkungen aus, indem es spezifische Peptidsubstrate wie Pro-Atrial-Natriuretisches Peptid und Pro-Brain-Type Natriuretic Peptide spaltet, um aktive Hormone zu produzieren. Diese Hormone binden dann an ihre jeweiligen Rezeptoren, was zu einer Kaskade von Signalereignissen führt, die zu Natriurese, Diurese und Vasodilatation führen. Dieser Prozess trägt zur Regulierung von Blutdruck und -volumen bei. Die Aktivität von this compound wird durch verschiedene Faktoren reguliert, darunter seine Expressionslevel und das Vorhandensein spezifischer Inhibitoren .
Wissenschaftliche Forschungsanwendungen
Corin has significant applications in scientific research, particularly in the fields of cardiovascular biology and medicine. It is studied for its role in regulating blood pressure and volume, and its dysfunction is associated with conditions such as hypertension, heart failure, and preeclampsia. This compound is also explored for its potential therapeutic applications, including the development of drugs that can modulate its activity to treat cardiovascular diseases .
Wirkmechanismus
Corin exerts its effects by cleaving specific peptide substrates, such as pro-atrial natriuretic peptide and pro-brain-type natriuretic peptide, to produce active hormones. These hormones then bind to their respective receptors, leading to a cascade of signaling events that result in natriuresis, diuresis, and vasodilation. This process helps regulate blood pressure and volume. This compound’s activity is regulated by various factors, including its expression levels and the presence of specific inhibitors .
Vergleich Mit ähnlichen Verbindungen
Corin ist unter den Serinproteasen einzigartig aufgrund seiner spezifischen Rolle bei der Verarbeitung natriuretischer Peptide. Ähnliche Verbindungen umfassen andere Serinproteasen wie Furin und Trypsin, die ebenfalls Peptidsubstrate spalten, aber unterschiedliche Spezifitäten und Funktionen haben. Furin ist beispielsweise an der Verarbeitung einer breiten Palette von Pro-Proteinen beteiligt, während Trypsin hauptsächlich an der Verdauung beteiligt ist .
Wenn Sie weitere Fragen haben oder weitere Informationen benötigen, zögern Sie bitte nicht, sich zu melden!
Eigenschaften
IUPAC Name |
4-[4-[4-[(1S,2R)-2-aminocyclopropyl]anilino]-4-oxobutyl]-N-(2-aminophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4O2/c27-22-5-1-2-6-24(22)30-26(32)19-10-8-17(9-11-19)4-3-7-25(31)29-20-14-12-18(13-15-20)21-16-23(21)28/h1-2,5-6,8-15,21,23H,3-4,7,16,27-28H2,(H,29,31)(H,30,32)/t21-,23+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYTLARZOLKJSJU-JTHBVZDNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1N)C2=CC=C(C=C2)NC(=O)CCCC3=CC=C(C=C3)C(=O)NC4=CC=CC=C4N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1N)C2=CC=C(C=C2)NC(=O)CCCC3=CC=C(C=C3)C(=O)NC4=CC=CC=C4N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
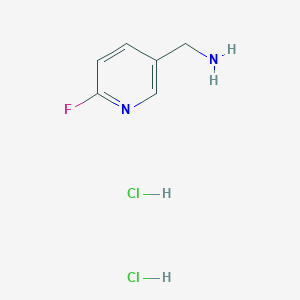
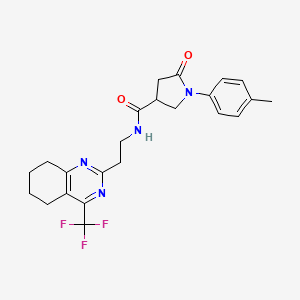
![(2,4-Dichlorophenyl)[8-(2-pyrimidinyl)-1-oxa-4,8-diazaspiro[4.5]dec-4-yl]methanone](/img/structure/B2432020.png)
![2-[1-(Phenylmethoxycarbonylaminomethyl)-3,4-dihydro-2H-naphthalen-1-yl]acetic acid](/img/structure/B2432021.png)
![1-ethyl-6-(indolin-1-ylsulfonyl)benzo[cd]indol-2(1H)-one](/img/structure/B2432022.png)
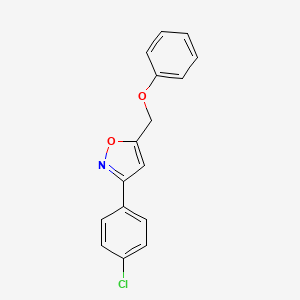
carboxami de](/img/structure/B2432025.png)
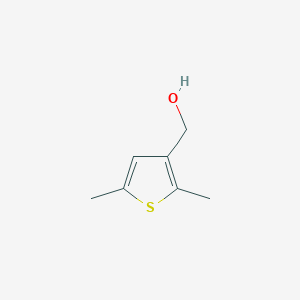
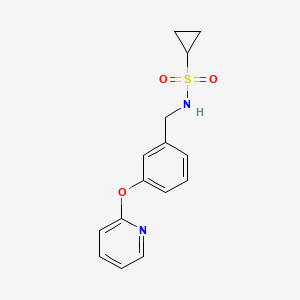
![[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl N-ethylcarbamate](/img/structure/B2432028.png)

![N-[2-(1H-indol-3-yl)ethyl]-N'-(2-methoxy-5-methylphenyl)ethanediamide](/img/structure/B2432031.png)
